

physical and chemical properties of 3-(1H-tetrazol-1-yl)phenol

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Compound of Interest

Compound Name: 3-(1H-tetrazol-1-yl)phenol

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An In-depth Technical Guide on 3-(1H-tetrazol-1-yl)phenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(1H-tetrazol-1-yl)phenol is a heterocyclic aromatic organic compound that holds significance as a key intermediate in the synthesis of various pharmaceutical agents, most notably angiotensin II receptor antagonists. The unique structural combination of a phenol group and a tetrazole ring imparts specific physicochemical properties that make it a valuable building block in medicinal chemistry. The tetrazole moiety, in particular, is often employed as a bioisostere for a carboxylic acid group, offering similar acidity and hydrogen bonding capabilities but with improved metabolic stability and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential biological relevance of **3-(1H-tetrazol-1-yl)phenol**.

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of **3-(1H-tetrazol-1-yl)phenol** is essential for its handling, characterization, and application in synthesis. The available data for this compound are summarized below.

Property	Value	Source(s)
Molecular Formula	C ₇ H ₆ N ₄ O	[1]
Molecular Weight	162.15 g/mol	[1]
Appearance	White to off-white solid	[2]
Melting Point	~220°C (with decomposition)	[3]
Boiling Point	Not available	
Solubility	Moderately soluble in water due to hydrogen bonding capabilities. Soluble in organic solvents like ethanol, ether, chloroform, and glycerol.[2][4][5]	
pKa	Not experimentally determined. Estimated to be weakly acidic due to the phenolic hydroxyl group and the acidic proton on the tetrazole ring. The pKa of phenol is approximately 9.9, while the pKa of 1H-tetrazole is approximately 4.9.	
Storage	2-8°C, stored under nitrogen	[2]
CAS Number	125620-16-8	[1]

Spectral Data

Spectroscopic analysis is critical for the identification and characterization of **3-(1H-tetrazol-1-yl)phenol**. While specific spectra for this exact compound are not readily available in the public domain, the expected spectral features can be inferred from the analysis of related phenol and tetrazole-containing compounds.[6][7][8]

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenol ring and the single proton on the tetrazole ring. The chemical

shifts of the aromatic protons will be influenced by the positions of the hydroxyl and tetrazolyl substituents. The phenolic -OH proton may appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent. The tetrazole proton typically appears as a singlet in the downfield region.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals corresponding to the seven carbon atoms in the molecule. The carbon attached to the hydroxyl group will be shifted downfield. The chemical shifts of the aromatic carbons will provide information about the substitution pattern. The carbon atom in the tetrazole ring will also have a characteristic chemical shift.

Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic hydroxyl group. Characteristic absorptions for the aromatic C-H stretching will be observed around 3000-3100 cm⁻¹. The C=C stretching vibrations of the aromatic ring will appear in the 1400-1600 cm⁻¹ region. The tetrazole ring will also show characteristic stretching and bending vibrations.^{[9][10]}

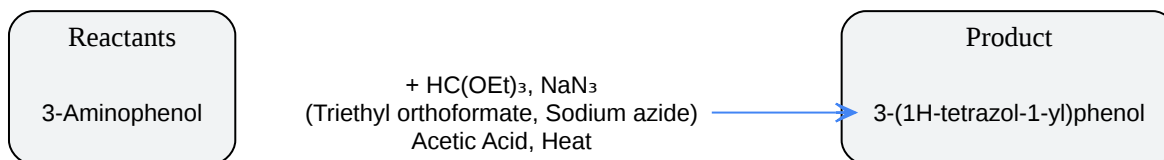
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (162.15 g/mol). The fragmentation pattern is expected to involve the loss of small molecules such as N₂, HCN, and CO, which is characteristic of tetrazole and phenol-containing compounds.^{[3][11][12][13][14]}

Experimental Protocols

Synthesis of 3-(1H-tetrazol-1-yl)phenol

A common and effective method for the synthesis of 1-aryl-1H-tetrazoles involves the reaction of the corresponding aniline with an orthoformate and sodium azide.^{[15][16]} For the synthesis of **3-(1H-tetrazol-1-yl)phenol**, the starting material would be 3-aminophenol.

Reaction Scheme:



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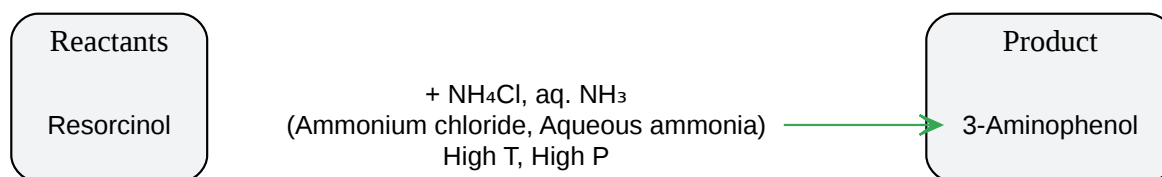
Caption: General synthesis of **3-(1H-tetrazol-1-yl)phenol**.

Detailed Protocol (Adapted from general procedures for 1-aryl-1H-tetrazole synthesis):^{[15][16]}

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-aminophenol (1 equivalent), triethyl orthoformate (1.2 equivalents), and sodium azide (1.5 equivalents) in glacial acetic acid.
- **Reaction Execution:** Heat the reaction mixture to reflux (approximately 120-130°C) and maintain for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
- **Work-up:** After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker of ice water with stirring.
- **Extraction:** Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x volume).
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system.

Synthesis of the Precursor, 3-Aminophenol:

3-Aminophenol can be synthesized from resorcinol by reaction with ammonium chloride and aqueous ammonia under high temperature and pressure in an autoclave.^{[17][18]} The crude product is then purified by recrystallization from water.^[17]



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Caption: Synthesis of 3-aminophenol from resorcinol.

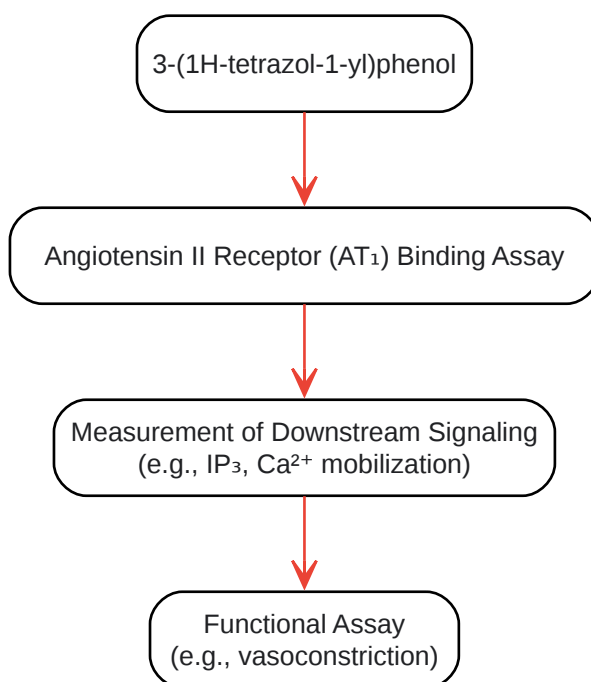
Biological Activity and Signaling Pathways

While direct studies on the biological activity and specific signaling pathways of **3-(1H-tetrazol-1-yl)phenol** are limited, its role as a key intermediate in the synthesis of sartans (angiotensin II receptor blockers) suggests its structural importance for binding to the AT₁ receptor.[3][13][19][20] The tetrazole ring acts as a bioisosteric replacement for the carboxylic acid group found in earlier peptide-based angiotensin II antagonists, contributing to the high affinity and oral bioavailability of the sartan drugs.

Furthermore, phenolic compounds, in general, are known to exhibit a range of biological activities, including antioxidant and enzyme inhibitory effects.[2][8][21] There is evidence that some phenolic compounds can act as inhibitors of xanthine oxidase, an enzyme involved in the production of uric acid.[2][8][21] This suggests a potential, though unexplored, avenue for the biological activity of **3-(1H-tetrazol-1-yl)phenol**.

Potential Signaling Pathway Involvement (Hypothetical):

Given its use in the synthesis of angiotensin II receptor antagonists, a logical workflow to investigate its biological activity would involve assessing its affinity for the AT₁ receptor and its effect on downstream signaling.



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Caption: Hypothetical workflow for investigating AT₁ receptor activity.

Conclusion

3-(1H-tetrazol-1-yl)phenol is a compound of significant interest in medicinal chemistry, primarily due to its role as a precursor to important antihypertensive drugs. Its physical and chemical properties are dictated by the interplay of the phenolic hydroxyl group and the tetrazole ring. While specific experimental data for this compound is not extensively documented, established synthetic routes for related compounds provide a clear path for its preparation. Further research is warranted to fully characterize its spectral properties, elucidate its precise biological activities, and explore its potential involvement in relevant signaling pathways beyond its established role as a synthetic intermediate. This would provide a more complete understanding of this valuable molecule and could open up new avenues for its application in drug discovery and development.

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